molecular formula C18H14N2O3S3 B3006424 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 577694-24-7

1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B3006424
CAS No.: 577694-24-7
M. Wt: 402.5
InChI Key: YXQSEIKRKBXYIB-UHFFFAOYSA-N
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Description

1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C18H14N2O3S3 and its molecular weight is 402.5. The purity is usually 95%.
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Biological Activity

The compound 1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule belonging to the pyrrole derivatives class. Its unique structure, featuring multiple functional groups, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H16N2O3S2C_{20}H_{16}N_{2}O_{3}S_{2}, with a molecular weight of approximately 396.48 g/mol. The structure includes:

  • A pyrrole core .
  • A dimethylthiazole moiety.
  • Hydroxy and thiophene groups.

These features contribute to the compound's reactivity and potential interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

Activity Type Description
Anticancer Inhibitory effects on cancer cell proliferation.
Antimicrobial Effective against various bacterial strains.
Anti-inflammatory Modulation of inflammatory pathways, particularly in macrophages.
Enzyme Inhibition Interaction with specific enzymes, leading to therapeutic effects.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes involved in cancer progression and inflammation, such as collagen prolyl-4-hydroxylase .
  • Cellular Signaling Modulation : The compound may influence signaling pathways linked to cell survival and apoptosis, particularly in cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties that could mitigate oxidative stress in cells .

Anticancer Activity

A study evaluating the anticancer properties of pyrrole derivatives found that this compound significantly inhibited the growth of various cancer cell lines, with an IC50 value in the low micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Antimicrobial Properties

In vitro assays demonstrated that the compound exhibited substantial antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a concentration-dependent response, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

Research into the anti-inflammatory potential revealed that the compound effectively reduced pro-inflammatory cytokine release in activated macrophages. This suggests its utility in treating inflammatory diseases through modulation of the NLRP3 inflammasome pathway .

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. Structural analogues have been explored for their biological activities, further emphasizing the importance of specific functional groups in enhancing potency.

Properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2-thiophen-2-yl-2H-pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S3/c1-9-10(2)26-18(19-9)20-14(11-5-3-7-24-11)13(16(22)17(20)23)15(21)12-6-4-8-25-12/h3-8,14,22H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQSEIKRKBXYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CS4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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